molecular formula C17H21N3O5S B11008818 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(4-sulfamoylbenzyl)acetamide

2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(4-sulfamoylbenzyl)acetamide

Cat. No.: B11008818
M. Wt: 379.4 g/mol
InChI Key: YUESLJJXODEIHU-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-2-azaspiro[44]non-2-yl)-N-(4-sulfamoylbenzyl)acetamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(4-sulfamoylbenzyl)acetamide typically involves the annulation of cyclopentane and four-membered rings. One approach involves the phosphine-catalyzed [4+1] annulation of electron-deficient 1,3-dienes or 1,3-azadienes with maleimides under mild conditions . Another method includes the gold-catalyzed spirocyclization of substrates containing terminal alkyne moieties .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of readily available starting materials and conventional chemical transformations with minimal chromatographic purifications is emphasized in the literature .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(4-sulfamoylbenzyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include phosphine catalysts for annulation reactions and gold catalysts for spirocyclization .

Major Products

The major products formed from these reactions include various spirocyclic derivatives and nonenone ring systems .

Scientific Research Applications

2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(4-sulfamoylbenzyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(4-sulfamoylbenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity .

Properties

Molecular Formula

C17H21N3O5S

Molecular Weight

379.4 g/mol

IUPAC Name

2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide

InChI

InChI=1S/C17H21N3O5S/c18-26(24,25)13-5-3-12(4-6-13)10-19-14(21)11-20-15(22)9-17(16(20)23)7-1-2-8-17/h3-6H,1-2,7-11H2,(H,19,21)(H2,18,24,25)

InChI Key

YUESLJJXODEIHU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=O)N(C2=O)CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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